N,N-Dibutyl-9-octadecenamide
Description
N,N-Dibutyl-9-octadecenamide is a synthetic fatty acid amide derivative characterized by a central 9-octadecenamide backbone (C18H35NO) with two butyl groups substituted on the nitrogen atom. These N,N-dialkyl 9-octadecenamides are typically used in industrial applications, including polymer additives, surfactants, and bioactive compounds, depending on substituent chemistry .
Properties
IUPAC Name |
(E)-N,N-dibutyloctadec-9-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h15-16H,4-14,17-25H2,1-3H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGHPIVBMBXPCR-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323399 | |
| Record name | (E)-N,N-dibutyloctadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56630-41-2 | |
| Record name | (E)-N,N-dibutyloctadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibutyl-9-octadecenamide can be synthesized through the reaction of 9-octadecenoyl chloride with dibutylamine. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-9-octadecenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,N-Dibutyl-9-octadecenamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-9-octadecenamide involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It may also modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(1) Oleamide (9-Octadecenamide)
(2) (9E)-N,N-Dimethyl-9-octadecenamide
(3) N,N-Bis(2-hydroxyethyl)-9-octadecenamide
(4) N,N-Diethyl-9,12-octadecadienamide
(5) N-Oleoyldopamine (OLDA)
- Substituents : Phenethyl group with hydroxyls.
- Molecular Formula: C26H43NO3.
- Molecular Weight : 417.62 g/mol.
- Stereochemistry : Z configuration.
- Applications : Bioactive compound in neuroscience research (e.g., TRPV1 receptor modulation) .
Data Table: Comparative Analysis
Biological Activity
N,N-Dibutyl-9-octadecenamide is a long-chain fatty acid amide that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
This compound (CAS Number: 56630-41-2) features a long aliphatic chain with two butyl groups attached to the nitrogen atom of the amide functional group. Its structure contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with cell membranes and modulation of enzyme and receptor activities. The compound can alter membrane fluidity and permeability, which may influence cellular signaling pathways and physiological responses.
Key Mechanisms:
- Enzyme Modulation: It may affect the activity of specific enzymes involved in metabolic pathways.
- Receptor Interaction: The compound can interact with various receptors, potentially leading to anti-inflammatory and antimicrobial effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing antimicrobial agents .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in cellular models .
Case Studies
- Antimicrobial Activity Assessment :
- Anti-inflammatory Mechanism :
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Long-chain amide | Antimicrobial, anti-inflammatory |
| Oleamide (9-Octadecenamide) | Similar structure | Sleep regulation, analgesic effects |
| Stearamide | Saturated fatty acid amide | Limited biological activity |
Applications in Research and Industry
This compound has significant applications across various domains:
- Pharmaceuticals : Investigated for use in drug delivery systems due to its ability to enhance membrane permeability.
- Cosmetics : Utilized in formulations for its emollient properties.
- Agriculture : Explored as a potential biopesticide due to its antimicrobial properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
